2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
The compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a pyrimidinone core substituted with a sulfonyl group derived from 3-chloro-4-methoxyphenyl. The thioether linkage connects this core to an acetamide moiety, which is further substituted with a 4-fluorophenyl group. Its synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amide coupling, similar to pathways described for structurally related acetamide derivatives .
Properties
Molecular Formula |
C19H15ClFN3O5S2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
ZPKOYYGSIWLHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride derivative of 3-chloro-4-methoxyphenyl.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol derivative.
Acetamide Formation: The final step involves the acylation of the thioether with 4-fluoroaniline to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidinone ring or the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinone ring or acetamide moiety.
Substitution: Various substituted derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a potential lead compound for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrimidinone ring may play key roles in binding to these targets, while the fluorophenylacetamide moiety could enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogues:
2.1 2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Key Differences: Pyrimidinone Substituents: The target compound features a 3-chloro-4-methoxyphenylsulfonyl group at position 5, whereas the analogue has a cyano (-CN) and ethyl (-C₂H₅) group at positions 5 and 4, respectively . Pharmacological Implications: The ethyl group in the analogue may improve lipophilicity and membrane permeability, whereas the 3-chloro-4-methoxyphenyl group in the target compound could enhance target specificity due to steric and electronic interactions.
2.2 3-Chloro-N-phenyl-phthalimide
- Key Differences: Core Structure: The target compound uses a pyrimidinone core, while 3-chloro-N-phenyl-phthalimide is based on a phthalimide ring system . Functional Groups: The phthalimide derivative lacks the acetamide and fluorophenyl substituents but shares a chloro and phenyl group.
2.3 Lumped Surrogate Compounds
- Methodological Insight: The "lumping strategy" groups compounds with similar structures to predict properties . For example: Sulfonyl vs. Cyano Groups: Sulfonyl-containing compounds (like the target) may exhibit higher metabolic stability compared to cyano-substituted analogues due to reduced susceptibility to oxidative degradation. Fluorophenyl vs. Plain Phenyl: The 4-fluorophenyl group in the target compound could enhance binding affinity in biological systems via fluorine’s electronegativity and hydrophobic effects, contrasting with non-fluorinated phenyl groups in analogues .
Table 1: Comparative Analysis of Structural Features
Table 2: Hypothetical Physicochemical Properties (Inferred)
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~500 | 3.2 | <0.1 |
| 2-[(5-Cyano-4-ethyl-...)acetamide | ~420 | 2.8 | 0.5 |
| 3-Chloro-N-phenyl-phthalimide | ~270 | 1.5 | 0.01 |
Research Findings and Limitations
- Structural Insights: The sulfonyl and fluorophenyl groups in the target compound likely confer superior binding to hydrophobic enzyme pockets compared to non-sulfonylated or non-fluorinated analogues .
- Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and established trends (e.g., fluorinated compounds’ bioavailability ).
- Synthetic Challenges : The multi-step synthesis of the target compound may require rigorous purification, as seen in high-purity phthalimide derivatives .
Biological Activity
The compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including:
- Sulfonamide : Known for antibacterial and enzyme inhibitory properties.
- Dihydropyrimidine : Associated with anticancer and neuroprotective effects.
- Thioacetamide moiety : Enhances reactivity and biological potential.
Molecular Formula
- Molecular Formula : C20H18ClN3O5S2
- Molecular Weight : 479.96 g/mol
Antimicrobial Activity
The sulfonamide group in the compound is linked to significant antibacterial activity. Studies have shown that similar compounds exhibit effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.
- Urease : Involved in nitrogen metabolism.
Inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urea cycle disorders .
Anticancer Potential
The dihydropyrimidine structure is noted for its anticancer properties. Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells, particularly in breast and liver cancer models. For instance, compounds derived from dihydropyrimidines have shown IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Sulfonamide group | Antimicrobial | Lacks dihydropyrimidine moiety |
| Compound B | Dihydropyrimidine | Anticancer | Different halogen substituents |
| Compound C | Thiosemicarbazone | Antiviral | Different core structure |
The unique combination of the bromophenyl group with sulfonamide and dihydropyrimidine moieties enhances the reactivity and biological potential of the compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
